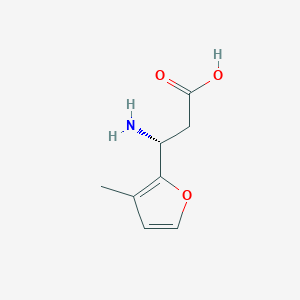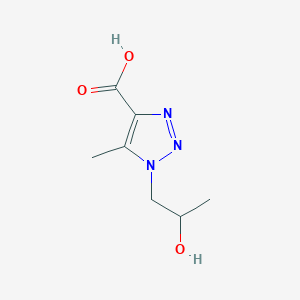![molecular formula C12H16N2O B13282714 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile](/img/structure/B13282714.png)
4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a 2-hydroxy-2-methylpropylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-amino-2-methyl-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino alcohol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products
Oxidation: Formation of 4-{[(2-oxo-2-methylpropyl)amino]methyl}benzonitrile or 4-{[(2-carboxy-2-methylpropyl)amino]methyl}benzonitrile.
Reduction: Formation of 4-{[(2-hydroxy-2-methylpropyl)amino]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving nitrile and amino groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzaldehyde
- 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzoic acid
- 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzylamine
Uniqueness
4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[[(2-hydroxy-2-methylpropyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)9-14-8-11-5-3-10(7-13)4-6-11/h3-6,14-15H,8-9H2,1-2H3 |
InChI Key |
GITQKFCKMXQIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B13282632.png)
amine](/img/structure/B13282638.png)
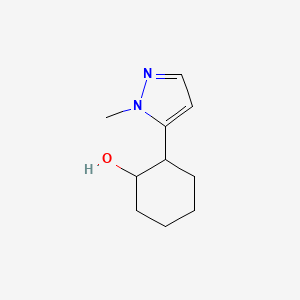
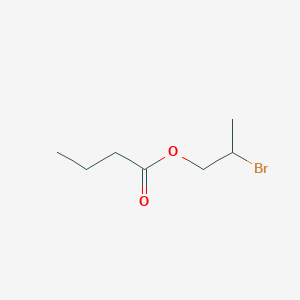
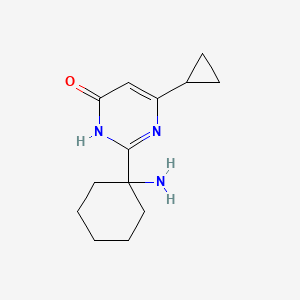
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol](/img/structure/B13282679.png)

![3-[(3-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13282681.png)
![3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13282684.png)


![(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13282701.png)
